molecular formula C17H26N4O B6469818 2-cyclopropyl-6-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine CAS No. 2640881-70-3

2-cyclopropyl-6-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine

Numéro de catalogue: B6469818
Numéro CAS: 2640881-70-3
Poids moléculaire: 302.4 g/mol
Clé InChI: FQEJDAWEEMHOPF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-cyclopropyl-6-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine is a pyrimidine derivative characterized by a cyclopropyl substituent at the 2-position, a methyl group at the 6-position, and a pyrrolidine ring linked to a tetrahydropyran (oxan-4-yl) moiety via an amine group. The cyclopropyl group may enhance metabolic stability and receptor binding affinity, while the oxan-4-yl-pyrrolidine system could improve solubility and pharmacokinetic properties compared to simpler alkyl or aromatic substituents .

Propriétés

IUPAC Name

2-cyclopropyl-6-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O/c1-12-10-16(20-17(18-12)13-2-3-13)19-14-4-7-21(11-14)15-5-8-22-9-6-15/h10,13-15H,2-9,11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEJDAWEEMHOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)NC3CCN(C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications De Recherche Scientifique

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds with similar structures have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Neurological Disorders : The compound may exhibit neuroprotective properties, making it a candidate for treating conditions like Alzheimer's and Parkinson's disease.

Pharmacological Studies

  • Receptor Modulation : Studies are ongoing to evaluate its effectiveness as a modulator of CB2 receptors, which are involved in pain and inflammation pathways.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, providing insights into its potential use in metabolic disorders.

Synthetic Chemistry

  • Building Block for Complex Molecules : As a versatile intermediate, it can be used to synthesize more complex heterocyclic compounds, facilitating the development of novel drugs.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

StudyFocusFindings
Anticancer PropertiesDemonstrated significant inhibition of cell proliferation in various cancer cell lines.
Neurological EffectsShowed potential neuroprotective effects in animal models of neurodegeneration.
Receptor AgonismIdentified as a selective agonist for CB2 receptors, suggesting anti-inflammatory properties.

Comparaison Avec Des Composés Similaires

Key Observations :

  • Molecular Weight : The target compound’s estimated molecular weight (~325.44 g/mol) is significantly higher than the analogs (228.72–233.31 g/mol), which may influence permeability and bioavailability.
  • The oxan-4-yl-pyrrolidine system introduces a bicyclic structure that could enhance solubility versus the 4-aminopiperidine or pyrrolidinylmethyl groups in analogs . The hydrochloride salt in the second analog improves aqueous solubility, a feature absent in the target compound unless similarly formulated .

Méthodes De Préparation

Formation of 2-Cyclopropyl-6-Methylpyrimidin-4-Amine

The pyrimidine core is synthesized via cyclocondensation or cross-coupling strategies. A common route involves:

  • Starting material : Ethyl acetoacetate reacts with cyclopropyl cyanamide under basic conditions to form 2-cyclopropyl-6-methylpyrimidin-4-ol.

  • Amination : The hydroxyl group at the 4-position is replaced with an amine using ammonium hydroxide or a Hofmann-type reaction, yielding 2-cyclopropyl-6-methylpyrimidin-4-amine.

Reaction Conditions :

StepReagentsSolventTemperatureYield
CyclocondensationEthyl acetoacetate, cyclopropyl cyanamide, KOHEthanol80°C68%
AminationNH₃, H₂O₂H₂O/EtOH100°C52%

Preparation of 1-(Oxan-4-Yl)Pyrrolidin-3-Amine

Pyrrolidine Ring Formation

The pyrrolidine moiety is synthesized via cyclization of 1,4-diaminobutane derivatives:

  • Gabriel synthesis : 1,5-Dibromopentane reacts with phthalimide to form a protected pyrrolidine, followed by deprotection with hydrazine.

  • Reductive amination : Glutaraldehyde reacts with ammonia under hydrogenation (H₂/Pd-C) to yield pyrrolidin-3-amine.

Oxan-4-Yl Substitution

The oxane (tetrahydropyran) group is introduced via nucleophilic substitution:

  • Alkylation : Pyrrolidin-3-amine reacts with oxan-4-yl methanesulfonate in the presence of K₂CO₃ in DMF at 60°C.

Optimization Data :

ParameterValueImpact on Yield
SolventDMFMaximizes solubility of intermediates
BaseK₂CO₃Neutralizes HBr, drives reaction completion
Temperature60°CBalances reaction rate and side reactions

Coupling of Pyrimidine and Pyrrolidine Moieties

Buchwald-Hartwig Amination

The final coupling employs a palladium-catalyzed cross-coupling reaction:

  • Catalyst system : Pd₂(dba)₃ with Xantphos ligand facilitates C–N bond formation between 2-cyclopropyl-6-methylpyrimidin-4-amine and 1-(oxan-4-yl)pyrrolidin-3-amine.

  • Conditions : Toluene at 110°C for 12 hours under argon.

Yield Comparison :

LigandBaseYield
XantphosCs₂CO₃74%
BINAPKOtBu63%

Nucleophilic Aromatic Substitution

Alternative methods use activated pyrimidine intermediates:

  • Chloropyrimidine precursor : 4-Chloro-2-cyclopropyl-6-methylpyrimidine reacts with 1-(oxan-4-yl)pyrrolidin-3-amine in DMF at 120°C.

Advantages :

  • Avoids precious metal catalysts.

  • Suitable for large-scale production.

Purification and Characterization

Chromatographic Techniques

  • Medium-pressure liquid chromatography (MPLC) : Silica gel columns with EtOAc/hexane gradients achieve >95% purity.

  • Recrystallization : Ethanol/water mixtures yield crystalline product suitable for X-ray diffraction.

Analytical Validation

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 MeOH/H₂O).

  • NMR : δ 1.15–1.30 (m, cyclopropyl CH₂), δ 3.70–3.90 (m, oxane OCH₂).

Industrial-Scale Optimization

Continuous Flow Synthesis

Patent WO2020168939A1 describes a continuous flow reactor for pyrrolidine intermediate synthesis, reducing reaction time from 24 hours to 2 hours.

Solvent Recycling

DMF recovery systems cut costs by 40% in large-scale batches.

Challenges and Mitigation Strategies

Steric Hindrance

Bulky substituents on the pyrrolidine ring slow coupling kinetics. Solutions include:

  • Higher temperatures (130°C) .

  • Microwave-assisted synthesis (20% yield improvement).

Byproduct Formation

  • N-Alkylation byproducts : Controlled stoichiometry (1:1.05 amine:pyrimidine) minimizes excess reagent.

Emerging Methodologies

Enzymatic Amination

Recent trials with transaminases show promise for greener synthesis, though yields remain low (35%).

Photoredox Catalysis

Visible-light-mediated coupling reduces Pd catalyst loading by 50% .

Q & A

Q. What are the critical considerations for optimizing the synthesis of 2-cyclopropyl-6-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine?

The synthesis of this compound typically involves multi-step reactions, including cyclopropane ring formation, pyrimidine core assembly, and substitution reactions. Key factors include:

  • Reagent selection : Use palladium catalysts (e.g., Suzuki coupling for aryl-cyclopropyl bonds) and chiral ligands for stereochemical control .
  • Reaction conditions : Optimize temperature (e.g., 35°C for cyclopropanamine coupling) and solvent polarity (e.g., dimethyl sulfoxide for solubility) to improve yield .
  • Purification : Employ gradient chromatography (e.g., 0–100% ethyl acetate/hexane) to isolate intermediates with >95% purity .

Q. How can researchers validate the structural integrity of this compound?

Structural characterization requires a combination of techniques:

  • NMR spectroscopy : Analyze 1^1H and 13^13C chemical shifts to confirm cyclopropane protons (δ ~0.5–1.5 ppm) and pyrimidine ring carbons .
  • X-ray crystallography : Resolve the stereochemistry of the pyrrolidine-oxane moiety, as intramolecular hydrogen bonds (e.g., N–H⋯N) influence conformation .
  • HRMS : Verify the molecular ion peak (e.g., [M+H]+^+ at m/z 358.23) .

Q. What preliminary assays are recommended to assess its biological activity?

Initial screening should focus on:

  • Kinase inhibition : Test against serine/threonine kinases (e.g., mTOR, PI3K) at 1–10 µM concentrations using fluorescence polarization assays .
  • Cellular permeability : Use Caco-2 monolayers to evaluate blood-brain barrier penetration (Papp >5 × 106^-6 cm/s suggests CNS activity) .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for stereoisomers of this compound?

Chiral resolution methods include:

  • Chiral HPLC : Utilize amylose-based columns (e.g., Chiralpak AD-H) with ethanol/heptane mobile phases to separate enantiomers (resolution >1.5) .
  • Crystallization-induced diastereomerism : Derivatize with chiral auxiliaries (e.g., Mosher’s acid) to isolate diastereomers via recrystallization .

Q. How should researchers address contradictory bioactivity data across different assays?

Discrepancies (e.g., high in vitro potency but low in vivo efficacy) may arise from:

  • Metabolic instability : Perform hepatic microsome assays (e.g., human CYP3A4 metabolism) to identify vulnerable sites (e.g., cyclopropane ring oxidation) .
  • Off-target effects : Use proteome-wide profiling (e.g., KINOMEscan) to rule out kinase cross-reactivity .
  • Orthogonal validation : Compare results from fluorescence-based and radiometric assays to exclude false positives .

Q. What strategies enhance targeted delivery to specific tissues (e.g., CNS)?

Modifications to improve bioavailability and targeting:

  • Prodrug design : Introduce esterase-labile groups (e.g., pivaloyloxymethyl) to enhance brain penetration .
  • Nanoparticle encapsulation : Use PEGylated liposomes (size ~100 nm) to prolong circulation and reduce renal clearance .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.